molecular formula C23H17F2NO4S B2379259 3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866811-16-7

3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2379259
CAS No.: 866811-16-7
M. Wt: 441.45
InChI Key: JLXSTECDOIHYPD-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is an organic compound with the molecular formula C23H17F2NO4S This compound is characterized by the presence of fluorophenyl groups, a sulfonyl group, and a methoxyquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core, introduction of the fluorophenyl groups, and sulfonylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the sulfonyl group or the quinolinone core.

    Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the fluorophenyl rings.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
  • 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol

Uniqueness

3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of fluorophenyl, sulfonyl, and methoxyquinolinone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-18-8-11-21-20(12-18)23(27)22(31(28,29)19-9-6-17(25)7-10-19)14-26(21)13-15-2-4-16(24)5-3-15/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSTECDOIHYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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